molecular formula C18H29NO B1238419 Hazaleamide CAS No. 81427-15-8

Hazaleamide

Cat. No.: B1238419
CAS No.: 81427-15-8
M. Wt: 275.4 g/mol
InChI Key: YFRGJIVWBMOBIT-GTDPEVRFSA-N
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Description

Hazaleamide is a polyunsaturated fatty acid amide, belonging to the alkamide class of compounds These compounds are known for their diverse biological activities and are often derived from natural sources such as plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Hazaleamide can be synthesized through several methods, including the reaction of acyl chlorides with amines. One common approach involves the use of acid chlorides and amines under controlled conditions to form the amide bond. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques. These methods may include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Hazaleamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of this compound typically yields amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH₄) is often employed for the reduction of this compound to amines.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Hazaleamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hazaleamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For instance, this compound has been shown to interact with cannabinoid receptors, which play a role in pain modulation and inflammation .

Comparison with Similar Compounds

Hazaleamide is structurally related to other alkamides such as sanshools and bungeanools. These compounds share similar biological activities but differ in their chemical structures and specific effects. For example:

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(2E,4E,8Z,11Z)-N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h5-6,8-9,12-15,17H,4,7,10-11,16H2,1-3H3,(H,19,20)/b6-5-,9-8-,13-12+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGJIVWBMOBIT-GTDPEVRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCC=CC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC/C=C/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81427-15-8
Record name Hazaleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081427158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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